molecular formula C14H17NO3S3 B2554835 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2309776-14-3

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2554835
CAS No.: 2309776-14-3
M. Wt: 343.47
InChI Key: HFORVNFNZYYQJH-UHFFFAOYSA-N
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a tetrahydro-2H-pyran scaffold substituted with a thiophen-3-yl group at the 4-position. The methylene bridge links this scaffold to a thiophene-2-sulfonamide moiety. The thiophene rings may enhance lipophilicity and π-π stacking interactions, while the tetrahydro-2H-pyran ring provides conformational stability.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S3/c16-21(17,13-2-1-8-20-13)15-11-14(4-6-18-7-5-14)12-3-9-19-10-12/h1-3,8-10,15H,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFORVNFNZYYQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities :

  • ABT-737 and ABT-199 (venetoclax) share sulfonamide groups and complex heterocyclic frameworks. ABT-199, for instance, includes a tetrahydro-2H-pyran ring linked to a nitrobenzene-sulfonamide group, analogous to the pyran-sulfonamide core in the target compound .
    Functional Differences :
  • ABT-199 targets BCL-2 (apoptosis regulation), whereas the thiophene substituents in the target compound may redirect selectivity toward kinases (e.g., CDK9) or other enzymes.
  • The nitro group in ABT-199 enhances electrophilicity, contrasting with the electron-rich thiophene rings in the target compound, which could alter binding kinetics .

N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide

Structural Similarities :

  • Both compounds feature a central saturated six-membered ring (tetrahydro-2H-pyran vs. tetrahydro-2H-thiopyran) and a methylene-linked sulfonamide.
    Key Distinctions :
  • The 3-methylphenyl group in the comparator introduces aromatic bulk, while the target compound’s thiophene substituents may enhance π-system interactions .

Oxazolidine-Based Sulfonamides (EP 2 697 207 B1)

Structural Similarities :

  • European Patent EP 2 697 207 B1 describes sulfonamides with oxazolidine cores, similar to the pyran scaffold in the target compound.
    Key Distinctions :
  • Trifluoromethyl groups in the patent compounds increase lipophilicity and resistance to oxidative metabolism, unlike the thiophene rings in the target compound.
  • The oxazolidine ring’s rigidity may limit conformational flexibility compared to the tetrahydro-2H-pyran ring .

Thiopyran Derivatives (SPECIAL CLASSIFICATION PROVISIONS)

Structural Similarities :

  • (4S,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide shares a fused thiophene-thiopyran system. Key Distinctions:
  • The sulfone group (7,7-dioxide) enhances polarity, contrasting with the sulfonamide’s hydrogen-bonding capacity in the target compound .

Mechanistic and Functional Implications

  • Sulfonamide Role : The sulfonamide group in all comparators facilitates hydrogen bonding with target proteins (e.g., kinases or BCL-2), a feature critical for the target compound’s putative activity .
  • Thiophene vs. Aromatic Substituents : Thiophene rings in the target compound may improve membrane permeability over phenyl groups but could reduce solubility .

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